![molecular formula C9H20N2 B1468751 Dimethyl[(4-methylpiperidin-4-yl)methyl]amine CAS No. 1343094-97-2](/img/structure/B1468751.png)
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine
説明
Historical Context and Discovery
The discovery and development of this compound emerged from the broader historical progression of piperidine chemistry research that gained momentum throughout the twentieth century. Piperidine derivatives have established themselves as fundamental structural motifs in pharmaceutical chemistry, with their unique six-membered nitrogen-containing ring systems providing exceptional versatility for biological activity modulation. The specific compound under investigation represents an evolution in the understanding of quaternary carbon-containing piperidine systems, where the 4-position methyl substitution creates distinctive spatial and electronic properties.
The historical development of methylated piperidine compounds can be traced through decades of systematic exploration of structure-activity relationships in medicinal chemistry. Research into 4-methylpiperidine and its derivatives has demonstrated significant progress in understanding how specific substitution patterns influence biological activity and chemical reactivity. The emergence of this compound as a distinct research target reflects the continuing evolution of synthetic methodologies and the increasing sophistication of pharmaceutical design strategies.
Contemporary investigations into this compound have been facilitated by advances in analytical techniques and synthetic methodologies that allow for precise characterization and efficient preparation. The compound's current availability through specialized chemical suppliers at ninety-five percent purity indicates its established role in research applications. This level of commercial availability typically emerges only after substantial academic and industrial interest has been demonstrated, suggesting a robust foundation of research activity supporting its continued investigation.
Significance in Chemical Research Literature
The significance of this compound in chemical research literature stems from its role as both a synthetic intermediate and a pharmacologically relevant scaffold. Piperidine derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with recent advances highlighting their potential in cancer therapy, neurological disorders, and infectious disease treatment. The specific structural features of this compound, including its tertiary amine functionality and quaternary carbon center, position it within a class of compounds that exhibit unique pharmacological properties.
Research literature has extensively documented the importance of piperidine-containing compounds in pharmaceutical development, with particular emphasis on their ability to cross biological membranes and interact with diverse protein targets. The dimethyl substitution pattern in this compound provides specific steric and electronic characteristics that influence both pharmacokinetic and pharmacodynamic properties. Studies of related compounds have demonstrated that methylated piperidine derivatives can serve as effective modulators of neurotransmitter systems, particularly in the context of serotonin receptor interactions.
The compound's recognition in research literature is further enhanced by its potential applications in structure-based drug design approaches. Contemporary pharmaceutical research increasingly relies on rational design strategies that leverage detailed structural information to optimize compound properties. This compound's well-defined three-dimensional structure and established synthetic accessibility make it an attractive candidate for incorporation into drug discovery programs targeting diverse therapeutic areas.
Overview of Current Research Applications
Current research applications of this compound span multiple scientific disciplines, with particular emphasis on its utility as a synthetic building block and pharmaceutical intermediate. The compound serves as a versatile starting material for the construction of more complex molecular architectures, particularly in the development of biologically active compounds. Its tertiary amine functionality enables diverse chemical transformations, including alkylation, acylation, and cyclization reactions that expand its synthetic utility.
In the realm of pharmaceutical research, this compound has attracted attention for its potential applications in neuropharmacology. The piperidine core structure is known to interact with various neurotransmitter systems, and the specific substitution pattern in this compound may confer selective binding properties. Research into related piperidine derivatives has demonstrated their effectiveness as modulators of serotonin receptors, dopamine transporters, and other neurologically relevant targets.
The compound's research applications extend to its use in chemical biology investigations, where it serves as a tool for probing biological systems and elucidating mechanism of action pathways. Its structural similarity to endogenous neurotransmitter systems makes it valuable for studying receptor pharmacology and signal transduction processes. Additionally, the compound's availability at research-grade purity facilitates its incorporation into high-throughput screening campaigns aimed at identifying novel therapeutic targets.
Research Application | Functional Role | Key Characteristics |
---|---|---|
Synthetic Intermediate | Building Block | Versatile reactivity, multiple functional groups |
Pharmaceutical Development | Scaffold Compound | Neuropharmacological properties, membrane permeability |
Chemical Biology | Molecular Probe | Structural similarity to neurotransmitters |
Drug Discovery | Lead Compound | Established synthetic routes, commercial availability |
Research Objectives and Scope
The primary research objectives surrounding this compound encompass both fundamental chemical characterization and applied pharmaceutical development. Contemporary research efforts focus on elucidating the compound's mechanism of action in biological systems, optimizing synthetic methodologies for efficient preparation, and exploring structure-activity relationships through systematic chemical modification. These objectives align with broader trends in pharmaceutical research that emphasize the development of selective, efficacious therapeutic agents with favorable pharmacological profiles.
Scope definition for current research initiatives includes comprehensive investigation of the compound's chemical reactivity patterns, particularly in the context of heterocyclic chemistry and medicinal chemistry applications. Research programs are examining the compound's potential as a pharmacophore for central nervous system disorders, building upon established knowledge of piperidine derivative bioactivity. The scope also encompasses the development of improved synthetic routes that enhance efficiency and reduce environmental impact.
Future research directions are expected to expand the compound's applications into emerging therapeutic areas, including precision medicine approaches that leverage its structural characteristics for targeted drug delivery systems. The research scope includes investigation of the compound's compatibility with modern pharmaceutical formulation strategies and its potential for incorporation into combination therapy regimens. These research objectives reflect the compound's positioning at the intersection of fundamental chemical science and applied pharmaceutical development.
Research Objective | Timeline | Expected Outcomes |
---|---|---|
Mechanism Elucidation | Short-term | Receptor binding profiles, signal transduction pathways |
Synthetic Optimization | Medium-term | Improved yields, reduced costs, environmental sustainability |
Therapeutic Development | Long-term | Clinical candidate identification, regulatory pathway definition |
Structure-Activity Studies | Ongoing | Enhanced compound libraries, optimized pharmacological properties |
特性
IUPAC Name |
N,N-dimethyl-1-(4-methylpiperidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(8-11(2)3)4-6-10-7-5-9/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMWBHSVKFUMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343094-97-2 | |
Record name | dimethyl[(4-methylpiperidin-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Preparation from 1-Methylpiperidine-4-Carboxylic Acid
A robust method involves converting 1-methylpiperidine-4-carboxylic acid to its corresponding acid chloride using thionyl chloride in methylene chloride solvent. This reaction is typically conducted at 10–25°C, followed by heating at 30–60°C for 1–6 hours to ensure complete conversion. After solvent removal by vacuum distillation, the acid chloride intermediate is reacted with an amine of formula NHR1R2 (where R1 and R2 correspond to methyl groups for dimethylamine) in the presence of a base such as triethylamine at low temperatures (-5 to 10°C). The reaction mixture is stirred for 30 minutes to 2 hours to form the desired amide intermediate. Subsequent aqueous alkaline treatment (20–30% NaOH) and extraction with organic solvents like methylene chloride yield the amide product after solvent removal and drying steps.
Formation of Dimethylaminomethyl Substituent
The dimethylamino substituent is introduced by reacting the amide intermediate with dimethylamine or its hydrochloride salt under controlled conditions. The reaction is often carried out in methylene chloride or similar solvents, with triethylamine added to neutralize the acid formed. Cooling during addition (-5 to 5°C) improves selectivity and yield. After reaction completion, the mixture is filtered to remove salts, and the solvent is evaporated under vacuum to isolate the product.
Alternative Reductive Amination Route
Another approach involves reductive amination of 4-methylpiperidine-3-ketone derivatives with dimethylamine. This method uses mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to install the dimethylaminomethyl group at the 4-position of the piperidine ring. This route benefits from fewer steps and potentially higher overall yields. The reaction conditions include controlling temperature, solvent choice (e.g., isopropanol/water mixtures), and catalyst loading to minimize by-products such as N-alkylated impurities.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The acid chloride-amide method is widely documented and offers reliable synthesis with high purity. The use of triethylamine as a base and low-temperature conditions improves selectivity and reduces side reactions.
Reductive amination offers a more direct route but requires careful control of reaction parameters to avoid over-alkylation or impurity formation. The use of isopropanol/water mixed solvents has been shown to effectively control N-alkylated impurities and reduce catalyst consumption, leading to cost-effective production.
Both methods emphasize the importance of solvent choice and temperature control to maximize yield and purity.
Extraction and crystallization steps are critical for isolating the final product in pure form, with solvents like ethyl acetate, methylene chloride, and n-hexane commonly used for phase separation and precipitation.
化学反応の分析
Types of Reactions: Dimethyl[(4-methylpiperidin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, aryl halides
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
科学的研究の応用
Medicinal Chemistry
1.1. Pain Management and Neurology
One of the prominent applications of dimethyl[(4-methylpiperidin-4-yl)methyl]amine is in the synthesis of compounds used for pain management, particularly in the treatment of migraines. The compound serves as an intermediate in the synthesis of lasmiditan, a medication designed for acute migraine treatment. Lasmiditan works as a selective agonist of the 5-HT_1F receptor, which is implicated in migraine pathophysiology . The ability to efficiently synthesize intermediates like this compound enhances the production of effective migraine therapies.
1.2. Anticancer Research
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing piperidine moieties can induce apoptosis in cancer cells and inhibit tumor growth . For instance, derivatives have been developed that demonstrate improved cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy.
Synthesis of Pharmaceuticals
2.1. Intermediate for Drug Development
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in multiple chemical reactions, making it a versatile building block in drug design . The compound's ability to form stable complexes with other pharmacophores enhances its utility in developing new therapeutic agents.
2.2. Chiral Optimization
The piperidine ring present in this compound is crucial for chiral optimization processes in drug development. This ring structure can be modified to improve the pharmacokinetic properties of drug candidates, aiding in the design of more effective medications with fewer side effects .
Research Applications
3.1. Neuropharmacology Studies
In neuropharmacology, this compound has been investigated for its interactions with neurotransmitter systems. Its derivatives have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are important targets for Alzheimer's disease therapies . This highlights the compound's potential role in developing treatments for neurodegenerative diseases.
3.2. Structure-Activity Relationship Studies
The compound is also significant in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. Such studies are crucial for optimizing lead compounds during drug discovery phases and ensuring that new drugs meet efficacy and safety standards .
Data Summary Table
Application Area | Specific Use Case | Key Findings |
---|---|---|
Pain Management | Synthesis of Lasmiditan | Effective migraine treatment through 5-HT_1F receptor agonism |
Cancer Research | Anticancer properties | Induces apoptosis; shows cytotoxicity against cancer cell lines |
Pharmaceutical Synthesis | Intermediate for various drugs | Versatile building block; enhances drug design |
Neuropharmacology | Inhibition of cholinesterase enzymes | Potential treatments for Alzheimer's disease |
Structure Optimization | SAR studies | Improves understanding of biological activity |
作用機序
The mechanism of action of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the piperidine ring or the amine groups. Key examples include:
tert-Butyl ((4-Methylpiperidin-4-yl)methyl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₂
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of dimethylamine.
- Role : Used as a synthetic intermediate in peptide and small-molecule drug development. The Boc group enhances solubility and stability during synthesis .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
- Molecular Formula : C₂₀H₂₆N₂O
- Structure : Contains a methoxyphenyl group and a phenethyl substituent.
ACP-103 (N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide)
- Molecular Formula : C₂₅H₃₃FN₃O₂
- Structure : A tertiary amine with fluorophenyl and carbamide groups.
- Pharmacology : Acts as a potent 5-HT₂A receptor inverse agonist, demonstrating antipsychotic activity in preclinical models. The fluorophenyl group enhances receptor affinity .
1-Benzyl-N-methylpiperidin-4-amine
- Molecular Formula : C₁₃H₂₀N₂
- Structure : Substituted with a benzyl group and methylamine.
- Use: Explored in neurotransmitter-related studies due to its structural mimicry of endogenous amines .
Functional Group Impact: Secondary vs. Tertiary Amines
- Dimethyl[(4-methylpiperidin-4-yl)methyl]amine (Secondary): Higher nucleophilicity compared to tertiary amines, favoring reactions with electrophiles. Potential for hydrogen bonding, influencing solubility and intermolecular interactions .
- Tertiary Analogues (e.g., ACP-103, MDEA): Lower basicity and reduced hydrogen-bonding capacity. Enhanced metabolic stability in pharmaceuticals (e.g., ACP-103’s oral bioavailability >42.6% in rats) . Tertiary amines like methyl diethanol amine (MDEA) are used in CO₂ capture due to their high adsorption capacity (2.63 mmol CO₂/g) via chemisorption .
Data Table: Key Compounds and Properties
生物活性
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine, commonly referred to as DMMPA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMMPA, including its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
CAS Number | 113934-26-2 |
Molecular Formula | C9H6N4O3 |
Molecular Weight | 218.17 g/mol |
IUPAC Name | This compound |
DMMPA exhibits its biological effects primarily through modulation of neurotransmitter systems and interaction with various receptors. Its structure suggests potential interactions with:
- Cholinergic receptors : It may inhibit acetylcholinesterase, thus increasing acetylcholine levels and enhancing cholinergic signaling.
- Dopaminergic pathways : The piperidine moiety may contribute to dopaminergic activity, which is crucial in treating neurological disorders.
Neuroprotective Effects
Recent studies have indicated that DMMPA possesses neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, leading to enhanced cholinergic transmission .
Antimicrobial Activity
DMMPA has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, DMMPA administration resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests its potential as a therapeutic agent in neurodegenerative diseases .
- Antimicrobial Efficacy : A series of experiments conducted on clinical isolates of bacteria showed that DMMPA exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant bacteria .
In Vitro Studies
In vitro assays have revealed that DMMPA exhibits cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of DMMPA has highlighted that modifications to the piperidine ring can significantly affect its biological activity. Compounds with different substituents on the piperidine nitrogen showed varied potency against AChE and BuChE, emphasizing the importance of molecular structure in determining pharmacological effects .
Q & A
Basic: What are the standard synthetic protocols for Dimethyl[(4-methylpiperidin-4-yl)methyl]amine?
Answer:
The synthesis typically involves multi-step processes, including:
- N-Acylation and Quaternization : Starting from precursors like 3-amino-4-methylpyridine, benzyl halide is used for quaternization to form intermediates .
- Reduction and Hydrolysis : Sodium borohydride reduction followed by acid hydrolysis yields key intermediates such as 1-benzyl-4-methylpiperidin-3-one .
- Reductive Amination : Methanolic methylamine and titanium(IV) isopropoxide are employed to introduce dimethylamine groups .
- Resolution : Chiral resolution using ditoluoyl tartaric acid ensures enantiomeric purity .
Characterization via MS (ESI+) and H NMR is critical for structural confirmation .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- Mass Spectrometry (MS) : ESI+ MS provides molecular ion peaks (e.g., m/z 198 [M + H]+ for intermediates) to verify molecular weight .
- Nuclear Magnetic Resonance (NMR) : H NMR identifies substituent patterns (e.g., chemical shifts for piperidine protons at δ 2.3–3.1 ppm) .
- High-Resolution MS (HRMS) : Validates exact mass and molecular formula (e.g., HRMS for derivatives in drug discovery studies) .
Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?
Answer:
Key variables include:
- Catalysts : Titanium(IV) isopropoxide enhances reductive amination efficiency .
- Solvent Systems : Methanol or water for sodium borohydride reductions improves selectivity .
- Temperature Control : Lower temperatures (0–5°C) during quaternization minimize side reactions .
- Purification : Column chromatography or recrystallization resolves intermediates, as seen in yields ranging from 60% to 85% in analogous syntheses .
Advanced: What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral Resolution : Diastereomeric salts (e.g., using ditoluoyl tartaric acid) separate enantiomers .
- Asymmetric Catalysis : Chiral catalysts in reductive amination improve enantioselectivity .
- Chromatography : Chiral HPLC or SFC (Supercritical Fluid Chromatography) resolves racemic mixtures, as demonstrated for COMPOUNDS 37 and 41 in patent studies .
Advanced: What analytical challenges arise in distinguishing structurally similar piperidine derivatives?
Answer:
- NMR Coupling Patterns : H NMR splitting patterns differentiate substituent positions (e.g., axial vs. equatorial protons in piperidine rings) .
- Tandem MS/MS : Fragmentation profiles distinguish isomers via unique ion pathways .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .
Advanced: How can researchers assess the biological activity of this compound in drug discovery?
Answer:
- In Vitro Assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates .
- Molecular Docking : Computational models predict binding affinity to receptors like dopamine or serotonin transporters .
- Cytotoxicity Testing : MTT assays on cell lines evaluate therapeutic windows .
Advanced: How should contradictory data on reaction yields or biological activity be analyzed?
Answer:
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., solvent purity, catalyst batch) .
- Statistical Analysis : ANOVA identifies significant variables (e.g., temperature, pH) affecting yields .
- Meta-Analysis : Cross-reference published protocols to identify methodological discrepancies (e.g., quaternization time in vs. ).
Advanced: What methodologies evaluate the environmental impact of this compound?
Answer:
- Ecotoxicological Assays : Daphnia magna or algae growth inhibition tests assess acute toxicity .
- Biodegradation Studies : OECD 301 protocols measure microbial degradation rates in soil/water .
- Environmental Fate Modeling : Predict distribution in abiotic/biotic compartments using EPI Suite or SPARC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。